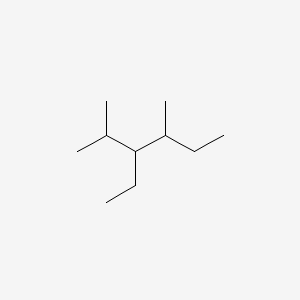

3-Ethyl-2,4-dimethylhexane

Description

Significance of Highly Branched Alkanes in Contemporary Chemical Science

Highly branched alkanes are of considerable interest in modern chemical science for several reasons. Their compact structure leads to lower boiling points compared to linear alkanes with the same number of carbon atoms. cuny.edu Industrially, the isomerization of linear alkanes into their more branched isomers is a crucial process for enhancing the octane (B31449) number of gasoline, as branched structures are more resistant to knocking in internal combustion engines. tandfonline.com

In the field of atmospheric chemistry, branched alkanes are recognized as significant components of urban air and contributors to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. copernicus.org The atmospheric degradation of these compounds, particularly through reactions with chlorine atoms, is an active area of research. nih.gov Furthermore, the study of radical cations of branched alkanes provides insights into their fundamental chemical reactivity and behavior in various chemical environments. acs.org

The Compound 3-Ethyl-2,4-dimethylhexane: A Unique Subject for Mechanistic and Synthetic Inquiry

This compound, with the chemical formula C₁₀H₂₂, serves as a noteworthy example of a highly branched alkane. nih.govnist.gov Its structure, featuring both ethyl and methyl substituents on a hexane (B92381) chain, presents a valuable case for investigating the complex interplay of steric and electronic effects that govern the reactivity of such molecules.

From a mechanistic standpoint, this compound is an ideal substrate for studying the mechanisms of fundamental organic reactions. These include radical halogenation, where the selectivity for substitution at primary, secondary, and tertiary carbon-hydrogen bonds can be quantified, and carbocation rearrangements, which are central to isomerization and cracking processes in petroleum refining. tandfonline.com The presence of multiple chiral centers in its various stereoisomers also makes it a subject for stereochemical studies. nih.gov

Synthetically, the preparation of this compound and its isomers with high purity presents a challenge that drives the development of new synthetic methodologies. Creating specific stereoisomers of this compound requires sophisticated asymmetric synthesis techniques, offering a platform for testing and refining new catalytic systems.

Scope and Research Objectives for this compound Studies

The investigation of this compound encompasses a range of research objectives aimed at a deeper understanding of branched alkanes. Key areas of study include:

Thermophysical and Spectroscopic Characterization: A primary objective is the precise measurement of its fundamental physical properties, such as boiling point, density, and viscosity, over a range of temperatures and pressures. Spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry, are essential for its unambiguous identification and for elucidating its structural and conformational properties.

Combustion and Pyrolysis Studies: As a component of fuels, understanding the combustion behavior of this compound is critical. Research in this area aims to model its ignition properties and the formation of pollutants during combustion.

Atmospheric Chemistry: Investigating its reaction kinetics and mechanisms with atmospheric oxidants like the hydroxyl radical (•OH) and chlorine atoms (Cl•) is crucial for assessing its atmospheric lifetime and its potential to form secondary organic aerosols. copernicus.orgnih.gov

Catalytic Transformations: Using this compound as a model compound to study its behavior over various catalysts can provide insights into industrial processes like catalytic reforming and hydroisomerization, with the goal of optimizing catalyst design for improved selectivity and efficiency. tandfonline.com

Below are data tables detailing some of the known physical and chemical properties of this compound.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₂ nist.gov |

| Molecular Weight | 142.28 g/mol nih.gov |

| CAS Number | 7220-26-0 nist.gov |

| Boiling Point | 159-164 °C chemsrc.comstenutz.eu |

| Density | 0.73 g/cm³ chemsrc.com |

| Flash Point | 42.4 °C chemsrc.com |

| Refractive Index | 1.41 chemsrc.com |

| Critical Temperature | 336 °C stenutz.eu |

| Critical Pressure | 20.0 atm stenutz.eu |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Methane |

| Ethane |

| Propane |

| Butane |

| Isobutane |

| Pentane |

| Hexane |

| Heptane |

| Octane |

| 3-methylhexane |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-ethyl-2,4-dimethylhexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-6-9(5)10(7-2)8(3)4/h8-10H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKIMJMPFNLVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871188 | |

| Record name | 3-Ethyl-2,4-dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7220-26-0 | |

| Record name | 3-Ethyl-2,4-dimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007220260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2,4-dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways to 3 Ethyl 2,4 Dimethylhexane

Strategic Approaches to Stereodefined Branched Alkane Synthesis

The creation of defined stereoisomers of 3-Ethyl-2,4-dimethylhexane, which contains two chiral centers at carbons 3 and 4, demands sophisticated synthetic strategies. plymouth.ac.uk These approaches must overcome the inherent low reactivity of alkane precursors and control regioselectivity and stereoselectivity in environments prone to rearrangements.

Catalytic hydroalkylation has emerged as a powerful method for constructing C(sp³)–C(sp³) bonds, directly adding a C-H bond across an olefin. researchgate.netnih.gov For unactivated olefins, which lack directing groups, this transformation is particularly challenging. researchgate.netnih.gov Nickel-hydride (NiH) catalysis, often merged with a hydrogen atom transfer (HAT) process, provides a viable pathway. researchgate.netnih.gov In a potential synthesis for this compound, a NiH catalyst could activate a suitable alkene, while a HAT promotor generates a nucleophilic alkyl radical from a C(sp³)–H compound. nih.gov The subsequent coupling of these two intermediates forms the desired carbon skeleton. nih.gov

For instance, the hydroalkylation of an alkene like 3,5-dimethyl-3-heptene (B165669) with a methyl source could theoretically yield the target structure. However, controlling the regioselectivity of such additions is paramount. Modern NiH-catalyzed methods demonstrate excellent functional group compatibility and can achieve high regiodivergence and enantioselectivity through precise catalyst control under mild conditions. researchgate.netnih.gov Another approach involves the hydroisomerization of long-chain n-alkanes, which uses bifunctional catalysts to promote branching, although achieving a specific isomer like this compound selectively is difficult. mdpi.com

| Strategy | Catalyst System | Potential Precursors | Key Challenge |

|---|---|---|---|

| NiH-Catalyzed Radical Relay | NiH Catalyst + HAT Promotor | Alkene (e.g., 3,5-dimethyl-3-heptene) + Alkane (C-H source) | Regioselectivity and control of radical addition. nih.gov |

| Reductive Olefin Hydroalkylation | Ni-based catalyst + Reductant | Alkenyl amide + Alkyl halide | Requires directing group and subsequent removal. chemrxiv.org |

| Hydroisomerization | Bifunctional (Metal/Acid) Catalysts (e.g., Pt/Zeolite) | n-Decane or other C10 isomers | Low selectivity for a single, highly branched isomer. mdpi.comtandfonline.com |

Classical organic synthesis provides several routes for regioselective alkylation and carbon chain elongation. One established method involves the use of cyanide ions (CN⁻) to extend a carbon chain by one carbon, followed by reduction. studymind.co.uk For instance, a suitable secondary halide could undergo nucleophilic substitution with KCN to form a nitrile, which can then be further manipulated. studymind.co.uk

Friedel-Crafts alkylation offers a direct path but often suffers from carbocation rearrangements, leading to a mixture of isomers. For example, alkylating a branched alkane like 2-methylpentane (B89812) with an ethyl halide in the presence of a Lewis acid (e.g., AlCl₃) could potentially introduce the ethyl group, but controlling the position and avoiding skeletal rearrangements is a significant hurdle. More precise methods involve the alkylation of organometallic intermediates.

A plausible, albeit multi-step, approach could involve the Corey-House synthesis, where an organocuprate reagent (a lithium dialkylcuprate) reacts with an alkyl halide. This method is highly effective for forming C-C bonds. To construct this compound, one could envision reacting lithium di(sec-butyl)cuprate with 2-bromobutane, although the complexity of the fragments makes this specific coupling challenging.

Organometallic reagents are indispensable for the synthesis of sterically hindered alkanes. msu.edu Grignard reagents (R-Mg-X) and organolithium compounds (R-Li) are powerful nucleophiles capable of attacking electrophilic carbon centers to form new C-C bonds. msu.edusolubilityofthings.com

A robust and controllable synthesis of a tertiary alcohol, a precursor to a branched alkane, can be achieved by reacting a Grignard reagent with a suitable ketone. plymouth.ac.uk For this compound, one could synthesize the precursor ketone, 4-methyl-3-hexanone. The reaction of this ketone with an isopropyl Grignard reagent (isopropylmagnesium bromide) would yield the tertiary alcohol 3-ethyl-2,4-dimethyl-3-hexanol. The final steps would involve the dehydration of this alcohol to form a mixture of alkenes (e.g., 3-ethyl-2,4-dimethyl-2-hexene and 3-ethyl-2,4-dimethyl-3-hexene), followed by catalytic hydrogenation (e.g., using Pd/C) to saturate the double bond and yield the final alkane. plymouth.ac.uk This sequence provides excellent control over the carbon skeleton's construction.

| Method | Key Reagents | Intermediate | Advantages |

|---|---|---|---|

| Grignard Reaction | 4-methyl-3-hexanone + Isopropylmagnesium bromide | 3-ethyl-2,4-dimethyl-3-hexanol | Reliable C-C bond formation to create the quaternary center precursor. plymouth.ac.uk |

| Corey-House Synthesis | Lithium di(sec-butyl)cuprate + 2-bromobutane | Direct formation of the alkane skeleton | Effective for coupling, but may be difficult with complex fragments. |

| Alkane Metathesis | Tantalum hydride on silica (B1680970) ((≡SiO)₂TaH) | Olefin and metal-hydride species | Directly transforms alkanes into homologues, but lacks specificity. researchgate.net |

Mechanistic Aspects of this compound Synthesis

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and controlling product distribution, especially for a molecule with multiple potential isomers.

The kinetics of alkane synthesis are often governed by the stability of reactive intermediates. In acid-catalyzed isomerization and alkylation reactions, the mechanism proceeds through carbenium ion intermediates. tandfonline.com The relative stability of these ions (tertiary > secondary > primary) dictates the major reaction pathways, often leading to skeletal rearrangements that compete with the desired product formation. tandfonline.com The catalytic cycle is typically controlled by the rates of hydrogen and alkyl shifts, as well as hydride transfer from an alkane to propagate the chain. tandfonline.com

For metal-catalyzed reactions, such as C-H activation, transition state analysis provides deep mechanistic insight. nih.govacs.org The activation of a C-H bond can proceed through several pathways, including oxidative addition or σ-bond metathesis. acs.org Density Functional Theory (DFT) studies show that in many systems, the transition state involves a strong interaction between the metal center and the transferring proton, with the metal becoming partially oxidized. nih.govacs.org The energetics of these transition states determine the reaction's feasibility and selectivity. For instance, the cleavage of C-C bonds in alkanes on metal surfaces is preceded by dehydrogenation, and the stability of the resulting C-metal bonded intermediates influences which bonds are broken. acs.org

With two stereogenic centers (C3 and C4), this compound can exist as four stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). nih.gov Achieving stereochemical control in its synthesis is a significant challenge. The hydrogenation of an alkene precursor, such as 3-ethyl-2,4-dimethyl-3-hexene, typically occurs via syn-addition of hydrogen across the double bond from the less sterically hindered face of the molecule, which can favor certain diastereomers. plymouth.ac.uk

Modern asymmetric catalysis offers more precise control. For example, nickel-catalyzed hydroalkylation reactions using P-chiral phosphine (B1218219) ligands have been shown to produce α-branched amines with high enantioselectivity. nih.gov A similar strategy, if adapted for pure hydrocarbon synthesis, could potentially control the stereochemistry during the C-C bond-forming step. The choice of chiral ligands on the metal catalyst can create a chiral environment around the active site, influencing the facial selectivity of olefin insertion or the geometry of the reductive elimination step, thereby favoring the formation of one enantiomer over another. researchgate.net

Efficiency and Selectivity in this compound Production

The economic viability and practicality of synthesizing this compound are contingent upon the efficiency and selectivity of the chosen production method. Efficiency is typically measured by the reaction yield, while selectivity refers to the ability to form the desired isomer over other possible products. For complex branched alkanes, achieving high selectivity can be challenging due to potential side reactions and rearrangements.

One of the primary challenges in the synthesis of branched alkanes is the potential for the formation of a mixture of isomers. For instance, in alkylation reactions, carbocation rearrangements can lead to a variety of products, necessitating complex purification processes to isolate the desired compound. The choice of catalyst, reaction temperature, and pressure are critical parameters that must be optimized to maximize the yield and selectivity for this compound.

Catalytic hydrogenation of a suitable unsaturated precursor is a promising route. The selectivity in this case is largely dependent on the structure of the starting alkene or alkyne. For example, the catalytic hydrogenation of an alkyne can produce the corresponding alkane. doubtnut.com To synthesize this compound, one would need to start with an alkyne that has the same carbon skeleton.

Research on the synthesis of a related C9 isomer, 3-Ethyl-4-methylhexane, highlights the importance of catalyst and reaction conditions in controlling the product distribution. In one study, the deoxygenation and hydrogenation of a biomass-derived precursor were investigated using different catalytic systems. The results demonstrated that the choice of catalyst and temperature significantly influenced the yield of the desired C9 hydrocarbon and the extent of C-C bond cleavage. chemicalbook.com

For instance, using an Ir-ReOx/SiO2 catalyst at 220°C, a hydrocarbon yield of 88% was achieved with high selectivity towards the C10 product, which in that case was the desired branched alkane. chemicalbook.com Lowering the temperature was found to be crucial in minimizing side reactions and increasing the selectivity for the target molecule. chemicalbook.com

A plausible synthetic approach for this compound could involve a Grignard reaction to assemble the carbon skeleton, followed by dehydration and hydrogenation. The Grignard reaction is a robust method for forming carbon-carbon bonds. wikipedia.org For example, reacting a suitable Grignard reagent with a ketone can generate a tertiary alcohol, which can then be dehydrated to an alkene and subsequently hydrogenated to the final alkane. The efficiency of this multi-step synthesis would be the product of the yields of each individual step.

The following table provides hypothetical data for the synthesis of this compound based on typical yields for similar reactions reported in the literature for analogous compounds.

| Step | Reaction Type | Reactants | Catalyst | Typical Yield (%) |

| 1 | Grignard Reaction | 2-bromobutane, 3-methyl-2-pentanone | Mg, dry ether | 75 |

| 2 | Dehydration | Tertiary alcohol from Step 1 | H2SO4, heat | 85 |

| 3 | Hydrogenation | Alkene from Step 2 | Pd/C | >95 |

| Overall | Multi-step Synthesis | ~60 |

It is important to note that the selectivity of the initial Grignard reaction is critical. The choice of the ketone and Grignard reagent determines the final carbon skeleton. Side reactions, such as enolization of the ketone, can reduce the yield of the desired alcohol. Subsequent dehydration can also lead to a mixture of alkene isomers, although the subsequent hydrogenation of this mixture would still yield the same alkane.

Another potential route is the alkylation of a smaller alkane. For example, the alkylation of a hexane (B92381) derivative could introduce the necessary ethyl and methyl groups. ontosight.ai However, controlling the position of alkylation to achieve the specific 3-ethyl-2,4-dimethyl substitution pattern would be a significant challenge, likely resulting in a complex mixture of isomers and lower selectivity for the target compound.

Reaction Chemistry and Mechanistic Investigations of 3 Ethyl 2,4 Dimethylhexane

Fundamental Reactivity Patterns of Sterically Hindered Alkanes

Alkanes are characterized by their chemical inertness, a consequence of their strong, nonpolar carbon-carbon and carbon-hydrogen single bonds. nih.gov For branched, sterically hindered alkanes like 3-Ethyl-2,4-dimethylhexane, this inherent stability is further modulated by their three-dimensional structure. The bulky ethyl and methyl groups create a congested environment around the hexane (B92381) backbone, which can physically obstruct the approach of reagents. byjus.com This phenomenon, known as steric hindrance, plays a crucial role in determining both the rate and selectivity of reactions.

A key factor governing alkane reactivity is the type of C-H bond present. The bond dissociation energies (BDEs) for primary (1°), secondary (2°), and tertiary (3°) C-H bonds are not equal, with tertiary C-H bonds being the weakest. nih.gov This energy difference establishes a general reactivity trend for processes like free-radical halogenation, where abstraction of a hydrogen atom is the rate-determining step:

Tertiary C–H > Secondary C–H > Primary C–H

Consequently, the two tertiary hydrogens in this compound (at positions C-3 and C-4) are the most susceptible to abstraction by radical species. However, certain organometallic catalysts can exhibit a preference for the less-hindered primary C-H bonds, effectively reversing this natural selectivity. nih.gov

Homolytic and Heterolytic Transformations Involving this compound

The reactions of this compound can proceed through either homolytic (radical-based) or heterolytic (ion-based) pathways, leading to a diverse range of products through functionalization, fragmentation, or isomerization.

Carbon-hydrogen (C-H) bond activation is a pivotal transformation in organic chemistry, aiming to convert inert C-H bonds into more reactive functional groups. princeton.edu For this compound, this process is highly dependent on the reaction conditions.

In radical-mediated reactions, such as oxidation by hydroxyl (OH) radicals, functionalization is expected to occur preferentially at the tertiary carbon atoms. Studies on squalane (B1681988) (C30H62), a highly branched alkane, show that hydroxyl groups are primarily introduced at tertiary carbons, while ketone formation is favored on carbons adjacent to these tertiary centers. nih.gov This suggests that alkoxy radicals formed during the reaction act as key intermediates. nih.gov A similar pattern of selectivity would be anticipated for the oxidation of this compound, targeting the C-3 and C-4 positions.

Catalytic systems, often involving transition metals, offer alternative pathways for functionalization. Some catalysts can overcome the inherent reactivity trend and selectively functionalize primary C-H bonds, although this can be challenging in highly branched structures. nih.gov

Under conditions of high temperature (thermal cracking) or in the presence of a catalyst (catalytic cracking), the C-C and C-H bonds within this compound can rupture, a process known as fragmentation. The molecular structure significantly influences which bonds are most likely to cleave.

In thermal processes, fragmentation is often initiated by homolytic cleavage to form the most stable possible radicals. For branched alkanes, C-C bonds involving tertiary carbons are particularly susceptible to cleavage. nih.gov This results in the formation of smaller alkanes and alkenes. Catalytic cracking, a cornerstone of the petroleum industry, typically uses acid catalysts (like zeolites) to promote fragmentation at lower temperatures via carbocation intermediates.

In the presence of strong acids or superacids, alkanes can undergo isomerization, which rearranges their carbon skeleton. This process is initiated by the abstraction of a hydride ion (H⁻) from the alkane, generating a carbocation. For this compound, hydride abstraction would most readily occur at one of the tertiary positions to form a stable tertiary carbocation.

Once formed, this carbocation can undergo a series of rapid rearrangements, including 1,2-hydride shifts and 1,2-methyl shifts, to form different carbocation intermediates. The process terminates when a rearranged carbocation abstracts a hydride ion from another alkane molecule, yielding an isomer of the original compound and propagating the chain reaction. This pathway allows for the conversion of this compound into other, potentially more valuable, decane (B31447) isomers.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

Understanding the complex reaction pathways of alkanes requires sophisticated analytical techniques. Kinetic studies are essential for determining reaction rates and understanding how factors like temperature and reactant concentration influence the mechanism. The relative-rate technique, for instance, is widely used to determine the rate coefficients for reactions between alkanes and OH radicals. copernicus.org In this method, the decay of the target alkane is measured relative to a reference compound with a known reaction rate coefficient. copernicus.org

Spectroscopic and chromatographic methods are indispensable for product identification. Gas chromatography (GC) is used to separate the complex mixture of products that often results from alkane reactions. Coupled with mass spectrometry (MS), it allows for the precise identification of fragmentation products, functionalized derivatives, and isomeric structures, providing critical insights into the underlying reaction mechanism.

Influence of Molecular Architecture on Reaction Rates and Selectivity

The molecular architecture of an alkane is a decisive factor in its chemical behavior. The rate of reaction often correlates with the number and type of C-H bonds available for attack. For instance, the rate coefficients for the reaction of alkanes with OH radicals generally increase with the size of the alkane, as the number of secondary (-CH2-) groups available for hydrogen abstraction increases. copernicus.orgresearchgate.net

However, branching introduces complexity. While this compound possesses weak tertiary C-H bonds that are prime targets for radical attack, its significant steric bulk can hinder the approach of reactants, potentially slowing reaction rates compared to a linear isomer like n-decane. Studies comparing linear and branched alkanes have shown that branching leads to a much greater extent of fragmentation products during oxidation, which is explained by the preferential cleavage of bonds involving tertiary carbons. nih.gov This highlights a fundamental trade-off: the tertiary sites that enhance reactivity through weak C-H bonds also promote fragmentation and are subject to steric shielding. This interplay between electronic effects (bond strength) and steric effects (molecular shape) ultimately governs the rates and selectivity of reactions involving this compound.

Interactive Data Table: Reaction Rate Coefficients of Alkanes with OH Radicals

The following table presents experimentally determined rate coefficients (kOH) for the reaction of various alkanes with the hydroxyl radical at room temperature. This data illustrates how reaction rates are influenced by the size and structure of the alkane molecule.

| Compound | Formula | kOH (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) |

| Propane | C₃H₈ | 1.1 |

| n-Butane | C₄H₁₀ | 2.4 |

| n-Pentane | C₅H₁₂ | 3.9 |

| n-Hexane | C₆H₁₄ | 5.2 |

| n-Heptane | C₇H₁₆ | 6.8 |

| 3-Methylheptane | C₈H₁₈ | 7.71 ± 0.35 |

| n-Octane | C₈H₁₈ | 8.1 |

| n-Nonane | C₉H₂₀ | 9.7 |

| Cyclohexane | C₆H₁₂ | 6.97 |

Data sourced from multiple studies. copernicus.orgresearchgate.net

Theoretical and Computational Chemistry of 3 Ethyl 2,4 Dimethylhexane

Quantum Mechanical Studies of Molecular Structure and Energetics

Quantum mechanical (QM) methods, which solve the Schrödinger equation for a molecule, are fundamental to understanding the intrinsic properties of 3-Ethyl-2,4-dimethylhexane at an electronic level. These ab initio and density functional theory (DFT) calculations provide precise information about the molecule's geometry, stability, and electronic makeup without the need for experimental data.

Conformational Landscapes and Potential Energy Surfaces

The structure of this compound is not static; it exists as a dynamic ensemble of different spatial arrangements, or conformers, due to rotation around its single carbon-carbon bonds. Mapping the energy of these conformers creates a potential energy surface (PES), a multi-dimensional landscape where valleys represent stable conformers and peaks represent the energy barriers to interconversion. arxiv.org

A computational analysis of this compound's PES would involve systematically rotating the dihedral angles of its flexible bonds, particularly along the main hexane (B92381) chain, and calculating the potential energy at each point. libretexts.org This process identifies the lowest-energy (most stable) conformers and the transition states between them. For a branched alkane like this, steric hindrance between the ethyl and methyl groups plays a crucial role in determining the relative energies of each conformer. sapub.org For example, a scan of the C3-C4 bond would reveal the energetic cost of interactions between the ethyl group on C3 and the methyl group on C4.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the type of data that would be generated from a conformational analysis, showing the relative stability of different spatial arrangements calculated using a QM method like DFT.

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| A | ~180° (anti) | 0.00 | Most stable conformer with bulky groups spaced far apart. |

| B | ~60° (gauche) | 4.5 | A less stable conformer due to steric interaction. |

| C | ~120° | 15.0 | High-energy eclipsed conformation (transition state). |

Vibrational Analysis for Force Field Development and Anharmonicity

Once the stable conformers (energy minima) of this compound are located on the PES, a vibrational analysis can be performed. This calculation determines the frequencies of the molecule's fundamental vibrations, which correspond to the stretching and bending of its bonds. These calculated frequencies are directly comparable to spectral peaks observed in infrared (IR) and Raman spectroscopy.

The initial output of this analysis is a set of harmonic frequencies. However, real molecular vibrations are not perfectly harmonic. Therefore, more advanced calculations using methods like Vibrational Second-Order Perturbation Theory (VPT2) are employed to account for anharmonicity, yielding frequencies that are in better agreement with experimental results. researchgate.net

Furthermore, the data obtained from these quantum mechanical calculations, particularly the curvatures of the potential energy surface around the minima (known as the Hessian matrix), are essential for the development and parameterization of classical force fields used in molecular dynamics simulations.

Electronic Structure and Bonding Analysis

While the Lewis structure of this compound depicts simple single bonds, quantum mechanics provides a more detailed picture of its electronic structure. All carbon atoms in the molecule are sp³ hybridized, forming a tetrahedral geometry with bond angles around 109.5°. youtube.com

Table 2: Typical NBO Analysis Results for Alkane Bonds This table shows representative data from an NBO analysis on a simple alkane, illustrating how electron density is distributed in localized bonds.

| Bond (Donor NBO) | Acceptor NBO | E(2) (kJ/mol) | Description |

|---|---|---|---|

| σ(C-H) | σ(C-C) | ~2.1 | Hyperconjugative stabilization from a C-H bond to a C-C bond. |

| σ(C-C) | σ*(C-H) | ~1.7 | Hyperconjugative stabilization from a C-C bond to a C-H bond. |

| σ(C-H) | σ*(C-H) | ~0.8 | Weaker geminal hyperconjugation. |

*E(2) is the second-order perturbation energy, which estimates the stabilization energy from the donor-acceptor interaction.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics provides a precise but static view of a single molecule, molecular dynamics (MD) simulations model the movement of atoms over time, offering insights into the dynamic behavior of this compound in bulk phases (e.g., liquid). theisticscience.comrsc.orgrsc.org MD simulations solve Newton's equations of motion for a system of molecules, using a classical force field to define the potential energy. acs.org

For this compound, an MD simulation would typically model thousands of molecules in a periodic box to represent a liquid sample. Over the course of the simulation (often spanning nanoseconds to microseconds), the molecules would tumble, diffuse, and collide. This allows for extensive sampling of the molecule's conformational space, showing the rapid interconversion between the various stable conformers identified by QM calculations.

Furthermore, MD simulations explicitly model the non-covalent intermolecular interactions (van der Waals forces) that govern the bulk properties of the liquid. From the trajectories of the atoms, important thermophysical properties such as density, viscosity, heat capacity, and surface tension can be calculated as a function of temperature and pressure, providing a direct link between molecular structure and macroscopic behavior. acs.orgaip.org

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, such as the thermal decomposition (pyrolysis) or isomerization of this compound. oipub.comresearchgate.net A chemical reaction can be viewed as a path across the potential energy surface from reactants to products. The highest point along the lowest-energy path is the transition state, and the energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. github.iofossee.in

Using quantum mechanical methods, chemists can locate the precise geometric structure of a transition state, which is a first-order saddle point on the PES. github.ioislandscholar.ca For example, modeling the pyrolysis of this compound would involve identifying the weakest bonds and calculating the transition states for their homolytic cleavage to form radicals. researchgate.netacs.org Transition state theory can then be used to calculate the reaction rate constant from first principles. science.gov Such studies can elucidate complex reaction networks, like those occurring during combustion or in industrial cracking processes. scite.airsc.org

Predictive Capabilities of Theoretical Models for Branched Alkane Reactivity

Theoretical models offer significant predictive power for understanding the reactivity of branched alkanes. Quantum mechanical calculations can determine key energetic parameters that are difficult to measure experimentally. For instance, the C-H and C-C bond dissociation energies (BDEs) can be accurately computed. For this compound, these calculations would confirm that the tertiary C-H bonds (at positions 3 and 4) are weaker than the secondary and primary C-H bonds, making them the most likely sites for hydrogen abstraction in free-radical reactions.

Beyond single molecules, predictive models like Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) can be developed. wikipedia.orgmdpi.com These models establish a mathematical correlation between computationally derived molecular descriptors and an experimental property. For a set of isomers including this compound, descriptors such as molecular volume, surface area, branching index, and electronic properties could be used to build models that predict boiling point, viscosity, or combustion properties. researchgate.netacs.org Machine learning algorithms are increasingly being used to develop highly accurate QSPR models from large datasets of chemical structures and properties, enhancing our ability to predict the behavior of complex molecules like this compound. researchgate.netacs.org

Advanced Methodological Applications and Research Perspectives

3-Ethyl-2,4-dimethylhexane as a Benchmark System for Reaction Development

The selective functionalization of carbon-hydrogen (C-H) bonds in alkanes is a primary goal in modern organic synthesis, aiming to convert abundant but inert hydrocarbons into valuable chemicals. Due to its complex topology, this compound serves as an ideal benchmark substrate for evaluating the selectivity and efficacy of new catalytic systems. A formidable challenge in C-H activation is achieving regioselectivity, where a reagent must differentiate between numerous C-H bonds within a single molecule. nih.gov

The structure of this compound presents a catalyst with a variety of C-H bonds, each with different steric and electronic properties:

Primary (1°) C-H bonds: Located on the four methyl groups.

Secondary (2°) C-H bonds: Found on the ethyl group.

Tertiary (3°) C-H bonds: Located at positions 2, 3, and 4 of the hexane (B92381) backbone.

A newly developed catalyst can be tested on this molecule to establish its intrinsic selectivity. For instance, rhodium and ruthenium complexes have demonstrated exquisite selectivity for the borylation of methyl C-H bonds over methylene (B1212753) or methine C-H bonds in other alkanes. rsc.orgsemanticscholar.org Testing such a catalyst on this compound would provide a rigorous assessment of its ability to target the primary C-H bonds in a sterically congested environment. Conversely, other catalysts designed for tertiary C-H functionalization could be evaluated for their ability to distinguish between the non-equivalent methine positions (C2, C3, and C4), providing crucial data on the catalyst's sensitivity to the local steric and electronic environment. researchgate.net The outcomes of such benchmark reactions are critical for refining catalyst design and expanding the synthetic utility of C-H functionalization.

Design and Synthesis of Derivatives for Mechanistic Probes

Understanding the step-by-step pathway of a chemical reaction, its mechanism, is fundamental to controlling and improving it. The synthesis of specifically modified derivatives of this compound, particularly isotopically labeled versions, provides powerful probes for mechanistic investigation. researchgate.net

One of the most powerful techniques in mechanistic chemistry is the study of the Kinetic Isotope Effect (KIE). wikipedia.org The KIE is the change in reaction rate when an atom in the reactant is replaced by one of its isotopes, most commonly hydrogen (H) with deuterium (B1214612) (D). wikipedia.orgepfl.ch If a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with a deuterium will significantly slow the reaction, resulting in a "primary" KIE. princeton.edupkusz.edu.cn

By synthesizing specific deuterated isotopologues of this compound, researchers can pinpoint which C-H bond is cleaved during the crucial phase of a reaction. The synthesis of such molecules can be achieved through various methods, including the use of deuterated Grignard reagents or the catalytic transfer deuteration of alkene precursors. osti.govnih.gov

| Deuterated Derivative | Position of Deuterium | Mechanistic Question Addressed |

|---|---|---|

| This compound-3-d | Tertiary C-H at C3 | Is the C3-H bond broken in the rate-determining step? |

| This compound-2-d | Tertiary C-H at C2 | Does the reaction preferentially involve the C2-H bond over other tertiary sites? |

| 3-(Ethyl-d5)-2,4-dimethylhexane | Ethyl group | Does the reaction involve C-H activation at the less hindered secondary positions? |

| 3-Ethyl-2-methyl-d3-4-methylhexane | Methyl group at C2 | Is there any selectivity for one of the primary C-H positions? |

By measuring and comparing the reaction rates of these derivatives, a detailed map of the reaction's transition state can be constructed, providing invaluable insights for chemists. researchgate.net

Interplay between Experimental and Theoretical Approaches in Studying Branched Hydrocarbons

The study of complex molecules like this compound is greatly enhanced by the powerful synergy between experimental techniques and theoretical, or computational, approaches. While experiments provide real-world, measurable data, theoretical calculations offer a window into the molecular-level dynamics and energetics that are often impossible to observe directly.

Experimental methods such as Gas Chromatography provide key physical data, while advanced techniques like NMR spectroscopy can give insights into the molecule's structure and the local environment of each atom. researchgate.netnist.gov However, the flexibility of a branched alkane, with its numerous possible rotational isomers (conformers), makes a complete experimental characterization challenging.

This is where theoretical methods become indispensable.

Molecular Dynamics (MD) Simulations: These simulations model the movement of every atom in a molecule over time, providing a detailed picture of its conformational flexibility, liquid-state dynamics, and interactions with other molecules. researchgate.netresearchgate.net

Density Functional Theory (DFT): This quantum mechanical method is used to calculate the electronic structure of molecules. It can accurately predict molecular geometries, vibrational frequencies, and the energies of different conformers and reaction transition states. chemrxiv.orgchemrxiv.org DFT is crucial for benchmarking thermodynamic properties and understanding reaction pathways. chemrxiv.orgacs.org

The interplay is cyclical: experimental data are used to validate and "benchmark" the accuracy of computational methods. chemrxiv.org Once validated, these computational models can predict properties under conditions that are difficult or expensive to replicate in the lab, thereby guiding future experimental work.

| Approach | Examples | Information Gained |

|---|---|---|

| Experimental | NMR Spectroscopy, Gas Chromatography, Calorimetry | Molecular structure confirmation, physical properties (boiling point), thermodynamic data (enthalpy of formation/combustion). |

| Theoretical | Molecular Dynamics (MD), Density Functional Theory (DFT), Monte Carlo Simulations | Conformational analysis, prediction of energy barriers, simulation of liquid properties, elucidation of reaction mechanisms. |

Future Directions in the Academic Study of this compound and Related Systems

The academic study of complex branched alkanes like this compound is poised to advance in several key areas, driven by the persistent need for more efficient and sustainable chemical processes.

Ultra-Selective Catalysis: A major future trend is the development of catalysts that can functionalize a single, specific C-H bond in a complex alkane with near-perfect precision. researchgate.net This would involve designing catalysts that can recognize subtle differences in the steric and electronic environments far from existing functional groups, moving beyond simple primary vs. secondary vs. tertiary selectivity.

Alkane Valorization and Sustainable Fuels: Research will increasingly focus on converting light alkanes from natural gas or biomass into high-value chemicals and energy-dense liquid fuels. mdpi.comresearchgate.net Highly branched C10 isomers like this compound are structurally related to components of high-octane gasoline and jet fuel. Future work will involve designing catalytic processes for the targeted synthesis of such structures from renewable feedstocks. dataintelo.com

Advanced Computational Modeling: The predictive power of computational chemistry will continue to grow. Future research will leverage machine learning and artificial intelligence to rapidly screen potential catalysts and predict reaction outcomes with greater accuracy, reducing the need for trial-and-error experimentation. nih.gov More sophisticated force fields for MD simulations and improved DFT functionals will allow for more realistic modeling of complex reaction environments.

New Mechanistic Probes and Synthesis: The synthesis of even more complex and cleverly designed derivatives of branched alkanes will enable the study of intricate reaction mechanisms. This includes the development of molecules with embedded spectroscopic reporters or reactive handles that allow for real-time monitoring of catalytic processes.

Ultimately, this compound and its structural relatives will remain central to fundamental studies aimed at transforming the use of hydrocarbons from simple fuels to versatile building blocks in a more sustainable chemical industry. mdpi.com

Q & A

Q. How can the molecular structure of 3-ethyl-2,4-dimethylhexane be experimentally confirmed?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Use SHELXL for refinement . For branched alkanes, crystallize the compound at low temperatures (e.g., 100 K) to minimize thermal motion. Analyze bond lengths (C–C: ~1.54 Å) and angles (tetrahedral geometry: ~109.5°) to confirm branching .

- NMR Spectroscopy : Employ NMR to identify carbons at branching points (e.g., ethyl and methyl substituents). Peaks at δ 20–30 ppm correspond to methyl groups, while δ 10–15 ppm indicate tertiary carbons .

Q. What experimental methods are suitable for determining the boiling point and density of this compound?

Methodological Answer:

- Boiling Point : Use fractional distillation under controlled pressure (e.g., 1 atm). Reported values range from 343–347 K depending on isomer purity .

- Density : Measure via pycnometry at 25°C. Literature values are ~0.271–0.273 g/cm³ . Calibrate instruments with reference alkanes (e.g., n-hexane) to minimize errors.

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in Henry’s Law constants for this compound?

Methodological Answer:

- Data Reconciliation : Henry’s Law constants () vary across studies (e.g., to atm·m³/mol) due to temperature dependencies and measurement techniques (e.g., gas stripping vs. static headspace) .

- Quantum Chemical Calculations : Use density functional theory (DFT) to compute solvation free energy. Compare results with experimental to identify outliers. Tools like COSMOtherm or Gaussian can model aqueous solubility .

Q. What strategies optimize the synthesis of this compound to minimize isomer contamination?

Methodological Answer:

- Catalytic Isomerization : Use zeolite catalysts (e.g., H-ZSM-5) at 200–250°C to favor branching via carbocation rearrangement. Monitor reaction progress with GC-MS to detect competing isomers (e.g., 3-ethyl-2,3-dimethylhexane) .

- Chromatographic Purification : Employ high-performance liquid chromatography (HPLC) with a C18 column and isocratic elution (hexane:isopropanol = 99:1) to isolate the target isomer .

Q. How do steric effects influence the thermodynamic stability of this compound compared to its isomers?

Methodological Answer:

- Conformational Analysis : Perform molecular mechanics (MM2) simulations to calculate strain energy. Branched isomers with equatorial substituents (e.g., this compound) exhibit lower strain (~5 kcal/mol) than axial counterparts .

- Heat of Combustion : Compare experimental heats of combustion (literature: ~522 kJ/mol) with computational results (e.g., via Gaussian’s thermochemistry module) to validate stability trends .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported physical properties for this compound?

Methodological Answer:

- Source Cross-Validation : Compare data from authoritative handbooks (e.g., Lange’s Handbook of Chemistry) with peer-reviewed studies. For example, boiling points in Lange’s (343 K) align with industrial datasets but may conflict with older literature .

- Uncertainty Quantification : Calculate standard deviations for replicated measurements (e.g., density ±0.002 g/cm³). Discrepancies >5% suggest impurities or calibration errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.